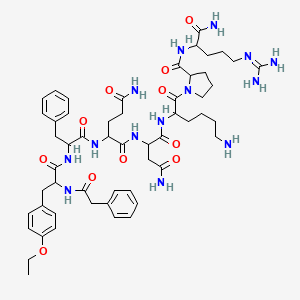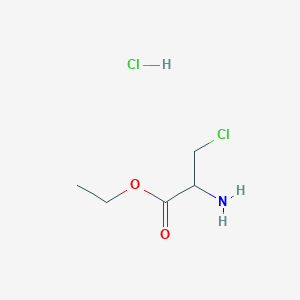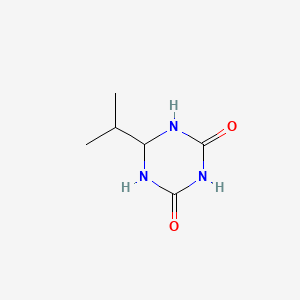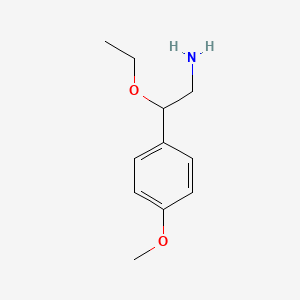![molecular formula C16H12Cl2N4O B12121386 6-(4-chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B12121386.png)
6-(4-chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with chlorobenzyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines.
Substitution Reactions: The chlorobenzyl and chlorophenyl groups are introduced via nucleophilic substitution reactions. For instance, 4-chlorobenzyl chloride and 4-chloroaniline can be used as starting materials.
Reaction Conditions: These reactions are generally carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors may be employed to optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the triazine ring or the chlorophenyl groups, potentially yielding amine derivatives.
Substitution: The compound can participate in further nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain types of cancer cells or pathogens, making it a subject of interest in the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 6-(4-chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzyl and chlorophenyl groups enhance its binding affinity to these targets, potentially inhibiting their activity. The triazine ring structure allows for specific interactions with active sites, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-(4-methylbenzyl)-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one: Similar structure but with methyl groups instead of chlorine.
6-(4-fluorobenzyl)-3-[(4-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one: Fluorine substituents instead of chlorine.
6-(4-bromobenzyl)-3-[(4-bromophenyl)amino]-1,2,4-triazin-5(4H)-one: Bromine substituents instead of chlorine.
Uniqueness
The presence of chlorine atoms in 6-(4-chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one imparts unique electronic properties, enhancing its reactivity and binding affinity compared to similar compounds with different substituents. This makes it particularly valuable in applications requiring strong and specific interactions with molecular targets.
Properties
Molecular Formula |
C16H12Cl2N4O |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
3-(4-chloroanilino)-6-[(4-chlorophenyl)methyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H12Cl2N4O/c17-11-3-1-10(2-4-11)9-14-15(23)20-16(22-21-14)19-13-7-5-12(18)6-8-13/h1-8H,9H2,(H2,19,20,22,23) |
InChI Key |
CMEBQRWVVAYXOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(NC2=O)NC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


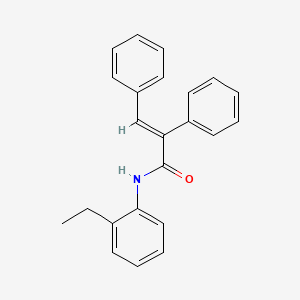
![2-{5-[4-(tert-butyl)phenyl]-4-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)}-N-(2-methoxyphenyl)acetamide](/img/structure/B12121318.png)
![2-(2,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12121334.png)


